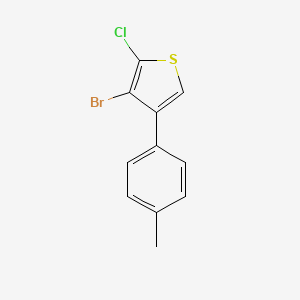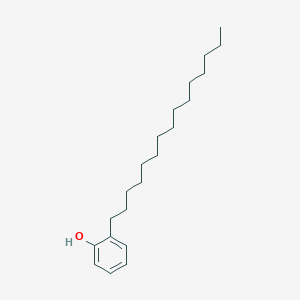![molecular formula C14H26O2Si B14136445 Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane CAS No. 88780-28-3](/img/structure/B14136445.png)
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane is a complex organosilicon compound characterized by its unique bicyclic structure. This compound consists of 26 hydrogen atoms, 14 carbon atoms, and 2 oxygen atoms, making up a total of 43 atoms . It is primarily used in various chemical reactions and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane typically involves the reaction of a bicyclic alcohol with triethylchlorosilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: Bicyclic alcohol and triethylchlorosilane.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and a base (e.g., pyridine).
Procedure: The bicyclic alcohol is dissolved in the anhydrous solvent, and the base is added. Triethylchlorosilane is then added dropwise to the reaction mixture while maintaining a low temperature. The reaction is allowed to proceed to completion, and the product is purified by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, amines; reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can act as a silane coupling agent, forming covalent bonds with both organic and inorganic substrates. This property is particularly useful in surface modification and the enhancement of material properties. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane: Similar structure with an additional methyl group.
Triethyl[(6-methoxy-3-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane: Another similar compound with a different methyl group position.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a trimethoxy group instead of triethyl.
Uniqueness
Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane is unique due to its specific bicyclic structure and the presence of a methoxy group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
88780-28-3 |
|---|---|
Fórmula molecular |
C14H26O2Si |
Peso molecular |
254.44 g/mol |
Nombre IUPAC |
triethyl-[(6-methoxy-1-bicyclo[4.1.0]hept-3-enyl)oxy]silane |
InChI |
InChI=1S/C14H26O2Si/c1-5-17(6-2,7-3)16-14-11-9-8-10-13(14,12-14)15-4/h8-9H,5-7,10-12H2,1-4H3 |
Clave InChI |
NHMWAEMZUQUZBH-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC12CC=CCC1(C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)


![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)



![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)



